molecular formula C14H13N3O3S2 B2524884 4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034427-20-6

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2524884
CAS No.: 2034427-20-6
M. Wt: 335.4
InChI Key: FNSPUQRRKSZJTQ-UHFFFAOYSA-N
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Description

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a combination of thiazole, pyrrolidine, and benzonitrile moieties

Mechanism of Action

Preparation Methods

The synthesis of 4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by its attachment to the pyrrolidine ring through an ether linkage. The final step involves the sulfonylation of the pyrrolidine ring and the introduction of the benzonitrile group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be compared with other compounds that have similar structural features, such as:

    Thiazole derivatives: These compounds share the thiazole ring and may have similar biological activities.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring are often studied for their pharmacological properties.

    Benzonitrile derivatives: These compounds are known for their chemical stability and potential applications in various fields. The uniqueness of this compound lies in its combination of these three moieties, which can result in unique chemical and biological properties.

Properties

IUPAC Name

4-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c15-9-11-1-3-13(4-2-11)22(18,19)17-7-5-12(10-17)20-14-16-6-8-21-14/h1-4,6,8,12H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSPUQRRKSZJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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